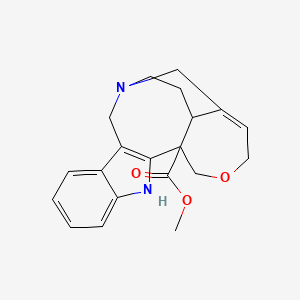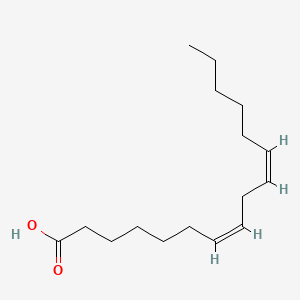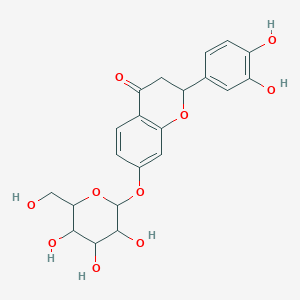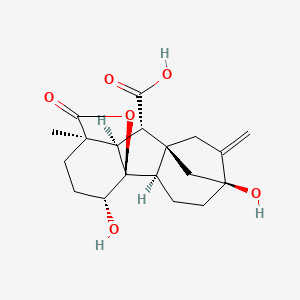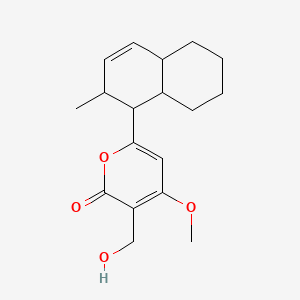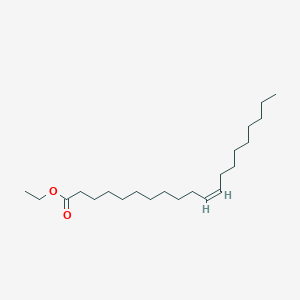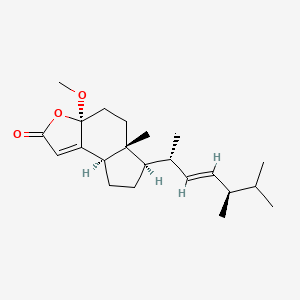
Volemolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(17R)-17-methylincisterol is a terpene lactone. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Chemical Constituents of Culture Broth of Hebeloma westraliense
Volemolide, identified as a norsterol with a heptanorergostane skeleton, was discovered in the culture broth of Hebeloma westraliense. This compound was isolated along with other known compounds, with its structure elucidated using spectroscopic methods. This discovery marks the first instance of volemolide being found in the Cortinariaceae family (Liu Ji-kai, 2010).
Remote Sensing of Foliar Chemistry
While not directly related to volemolide, research in foliar chemistry, including remote sensing methods, provides an important context for understanding the potential applications of compounds like volemolide. The estimation of foliar chemical content through remotely sensed data is a growing field, contributing significantly to our understanding of plant chemistry and its ecological interactions (P. Curran, 1989).
Foliage Chemistry Influences Tree Choice and Landscape Use
This study highlights the importance of chemical qualities in foliage, which may include compounds like volemolide, in determining landscape use and habitat quality for herbivorous species. The study emphasizes the role of foliar chemistry in the foraging choices of wild vertebrates, offering insights into the ecological implications of chemical constituents in plants (Kara N. Youngentob et al., 2010).
Methods in Plant Foliar Volatile Organic Compounds Research
Understanding the methods used in researching plant foliar volatile organic compounds (VOCs), which could include volemolide, is crucial. This paper reviews the sampling methods and analytical techniques in plant foliar VOC research, providing a framework for studying compounds like volemolide and their roles in plant biology and ecology (Dušan Materić et al., 2015).
Clinical Use of Andrographolide as a Potential Drug Against Vole Tuberculosis
Though focused on andrographolide, this study’s methodology and approach in assessing anti-mycobacterial properties can be relevant for researching potential medical applications of volemolide. The study uses various techniques to evaluate the efficacy of andrographolide against Mycobacterium microti, providing a template for similar research into other compounds (H. Garg & A. Shrivastava, 2013).
Stability of Phytoliths in the Archaeological Record
Research on the stability of opaline phytoliths, microfossils used in archaeological and ecological research, can offer insights into the preservation and analysis of plant-based compounds like volemolide. The study investigates the solubility and abrasion of phytoliths, relevant for understanding the long-term stability of plant-derived compounds in various conditions (D. Cabanes et al., 2011).
Cyberinfrastructure for e-Science
While not directly related to volemolide, understanding the infrastructure required for e-Science is pertinent for conducting advanced research in scientific fields, including the study of novel compounds. This paper discusses the requirements and vision for e-Infrastructure, which can support comprehensive research in chemical compounds (Tony (Anthony) John Grenville Hey & Anne E. Trefethen, 2005).
Eigenschaften
Produktname |
Volemolide |
|---|---|
Molekularformel |
C22H34O3 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(3aS,5aR,6R,8aR)-6-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3a-methoxy-5a-methyl-4,5,6,7,8,8a-hexahydrocyclopenta[e][1]benzofuran-2-one |
InChI |
InChI=1S/C22H34O3/c1-14(2)15(3)7-8-16(4)17-9-10-18-19-13-20(23)25-22(19,24-6)12-11-21(17,18)5/h7-8,13-18H,9-12H2,1-6H3/b8-7+/t15-,16+,17+,18-,21+,22-/m0/s1 |
InChI-Schlüssel |
FCFUSYHGZLEMJM-IIVOHCRVSA-N |
Isomerische SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CC(=O)O3)OC)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)O3)OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




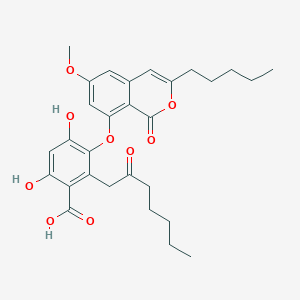
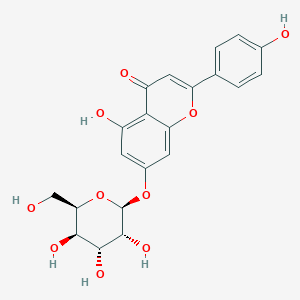
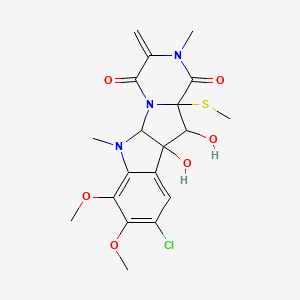
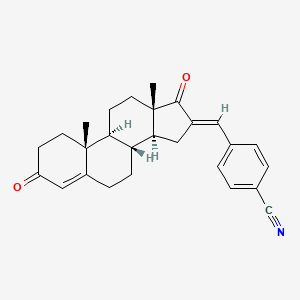
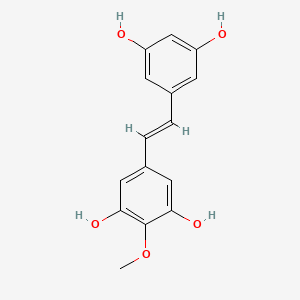
![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)
